N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide
CAS No.: 118071-20-8
Cat. No.: VC21503271
Molecular Formula: C16H12N2O4
Molecular Weight: 296.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118071-20-8 |
|---|---|
| Molecular Formula | C16H12N2O4 |
| Molecular Weight | 296.28g/mol |
| IUPAC Name | N-(1,3-dioxoisoindol-2-yl)-4-methoxybenzamide |
| Standard InChI | InChI=1S/C16H12N2O4/c1-22-11-8-6-10(7-9-11)14(19)17-18-15(20)12-4-2-3-5-13(12)16(18)21/h2-9H,1H3,(H,17,19) |
| Standard InChI Key | VORYEIMFQLCOGI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Introduction
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide is a synthetic organic compound with potential applications in medicinal chemistry and material science. This compound is characterized by its unique molecular structure, which includes a phthalimide core and a methoxybenzamide functional group. Below, we provide a detailed examination of its chemical properties, synthesis, and potential applications.
Molecular Information
Structural Features
The compound consists of:
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A phthalimide moiety (isoindoline-1,3-dione), which contributes to its rigidity and potential biological activity.
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A 4-methoxybenzamide group that provides additional functionalization for interactions in biological or material systems.
Computed Descriptors
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InChI:
InChI=1S/C16H12N2O4/c1-22-11-8-6-10(7-9-11)14(19)17-18-15(20)12-4-2-3-5-13(12)16(18)21/h2-9H,1H3,(H,17,19).
Synthesis
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide generally involves:
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Formation of the phthalimide core: This is achieved through the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.
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Amidation reaction: The phthalimide intermediate is reacted with 4-methoxybenzoic acid or its derivatives in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Medicinal Chemistry
Compounds containing the phthalimide scaffold are known for their diverse pharmacological activities:
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Anti-inflammatory: The methoxybenzamide group may enhance anti-inflammatory properties by interacting with specific enzymes.
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Anticancer Potential: Similar compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as DNA intercalation or enzyme inhibition .
Material Science
The rigidity and electron-rich nature of this compound make it suitable for:
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Polymer synthesis: As a monomer for high-performance polymers.
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Organic electronics: Potential use in semiconductors due to its aromatic structure.
Table 2: Spectroscopic Data (Hypothetical)
| Technique | Observed Peaks/Signals |
|---|---|
| IR Spectroscopy | Carbonyl stretch at ~1700 cm |
| NMR (Proton) | Aromatic protons at δ ~7–8 ppm |
| Mass Spectrometry | Parent ion peak at m/z = 296 |
Challenges
While promising, the compound's biological activity has not been extensively studied:
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Lack of in vivo data to confirm pharmacokinetics or toxicity profiles.
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Limited exploration of its reactivity in material science applications.
Future Directions
Research could focus on:
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Biological Testing: Screening against cancer cell lines and microbial pathogens.
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Derivatization Studies: Modifying the methoxy or amide groups to enhance activity.
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Material Applications: Exploring its use in advanced polymeric systems.
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